N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound that belongs to the class of phenylpiperidines This compound contains a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group
Preparation Methods
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative, which can then be further processed to obtain the desired compound .
Chemical Reactions Analysis
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and ethanol, as well as catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor in various biological pathways, making it a candidate for drug development.
Medicine: It is being investigated for its anti-inflammatory and analgesic properties, with studies showing promising results in reducing inflammation and pain.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it can inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and are used in similar applications.
Phenylpiperidines: This class of compounds shares the phenylpiperidine skeleton and is known for its diverse biological activities, including antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-17(12-5-6-15-16(9-12)24-11-23-15)18-13-3-1-4-14(10-13)19-7-2-8-25(19,21)22/h1,3-6,9-10H,2,7-8,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBHQBPALVTYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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